molecular formula C12H13N5O2 B2362738 N-(4-methylbenzyl)-5-nitropyrimidine-4,6-diamine CAS No. 364039-65-6

N-(4-methylbenzyl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B2362738
CAS No.: 364039-65-6
M. Wt: 259.269
InChI Key: SGGADVFWKTYYAK-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-5-nitropyrimidine-4,6-diamine: is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a nitro group at the 5-position and an amino group at the 4 and 6 positions, along with a 4-methylbenzyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylbenzyl)-5-nitropyrimidine-4,6-diamine typically involves the following steps:

    Nitration of Pyrimidine: The starting material, pyrimidine, undergoes nitration to introduce a nitro group at the 5-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Amination: The nitropyrimidine intermediate is then subjected to amination to introduce amino groups at the 4 and 6 positions. This can be done using ammonia or an amine source under high-pressure conditions.

    N-Alkylation: The final step involves the N-alkylation of the aminated pyrimidine with 4-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to yield the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group of the 4-methylbenzyl moiety, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group at the 5-position can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products:

    Oxidation: 4-methylbenzaldehyde or 4-methylbenzoic acid derivatives.

    Reduction: 5-amino-4,6-diaminopyrimidine derivatives.

    Substitution: Various N-substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry: N-(4-methylbenzyl)-5-nitropyrimidine-4,6-diamine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific enzymes or receptors, providing insights into their functions and mechanisms.

Medicine: The compound is investigated for its potential therapeutic applications. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of dyes and polymers.

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, disrupting normal cellular processes and leading to therapeutic effects.

Comparison with Similar Compounds

    N-(4-methylbenzyl)-5-aminopyrimidine-4,6-diamine: Similar structure but with an amino group instead of a nitro group at the 5-position.

    N-(4-methylbenzyl)-5-chloropyrimidine-4,6-diamine: Similar structure but with a chloro group instead of a nitro group at the 5-position.

    N-(4-methylbenzyl)-5-methylpyrimidine-4,6-diamine: Similar structure but with a methyl group instead of a nitro group at the 5-position.

Uniqueness: N-(4-methylbenzyl)-5-nitropyrimidine-4,6-diamine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can participate in redox reactions, making the compound versatile for various applications in research and industry.

Biological Activity

N-(4-methylbenzyl)-5-nitropyrimidine-4,6-diamine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article provides a detailed overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structural features:

  • Chemical Formula : C₁₁H₁₃N₅O₂
  • Molecular Weight : 233.25 g/mol
  • Functional Groups : Nitro group (-NO₂), amine groups (-NH₂), and a methylbenzyl substituent.

This compound exhibits its biological effects primarily through the following mechanisms:

  • Inhibition of Enzymes : The nitro group can be reduced to form reactive intermediates that inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators .
  • Antiproliferative Effects : The compound has shown significant antiproliferative activity against various cancer cell lines, suggesting its potential as an anticancer agent. For instance, it has demonstrated IC50 values in the low micromolar range against tumor cell lines such as DLD-1 and T24 .
  • Interaction with Cellular Targets : It may interact with DNA synthesis pathways, thereby preventing cancer cell proliferation.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including DLD-1 (colon cancer), T24 (bladder cancer), and SH-SY-5Y (neuroblastoma). The IC50 values for these cell lines range from 4.4 μM to 13.1 μM .
  • Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been linked to its interference with critical signaling pathways involved in cell survival and proliferation.

Anti-inflammatory Activity

Research indicates that this compound possesses notable anti-inflammatory properties:

  • COX Inhibition : It has been shown to inhibit COX enzymes effectively, which are key players in the inflammatory response. This inhibition leads to a decrease in prostaglandin synthesis, thereby alleviating inflammation .
  • Cytokine Modulation : The compound also affects the expression levels of various cytokines and chemokines involved in inflammation, contributing to its therapeutic potential in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

Structural FeatureInfluence on Activity
Nitro GroupEssential for enzyme inhibition
Methylbenzyl SubstituentEnhances lipophilicity and cellular uptake
Amino GroupsCritical for interaction with biological targets

Case Studies

  • In Vitro Studies on Cancer Cell Lines : A study evaluating the antiproliferative effects of various pyrimidine derivatives identified this compound as one of the most potent compounds with significant activity against multiple cancer cell lines .
  • Anti-inflammatory Models : In animal models of inflammation, compounds similar to this compound demonstrated reduced edema and inflammatory markers when compared to control groups treated with standard anti-inflammatory drugs .

Properties

IUPAC Name

4-N-[(4-methylphenyl)methyl]-5-nitropyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2/c1-8-2-4-9(5-3-8)6-14-12-10(17(18)19)11(13)15-7-16-12/h2-5,7H,6H2,1H3,(H3,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGADVFWKTYYAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC=NC(=C2[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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